

Technical Support Center: 2-Methyl-Celecoxib Synthesis Optimization

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Compound of Interest

Compound Name: 2-Methyl-Celecoxib

CAS No.: 170570-09-9

Cat. No.: B3109170

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Status: Operational Ticket ID: MCCX-OPT-001 Subject: Optimization of Reaction Conditions for **2-Methyl-Celecoxib** (Ortho-Tolyl Analog) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Definition & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of **2-Methyl-Celecoxib**, defined here as the ortho-tolyl analog of Celecoxib (4-[5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).

Unlike standard Celecoxib (which utilizes a para-methyl group), the 2-methyl substituent introduces significant steric hindrance at the carbonyl attack site. This structural change frequently leads to two specific failure modes:

- **Stalled Claisen Condensation:** The initial enolate formation is sluggish due to steric crowding.
- **Inverted Regioselectivity:** The steric bulk alters the thermodynamic preference during pyrazole cyclization, potentially increasing the ratio of the unwanted 1,3-diaryl isomer.

Module 1: Precursor Synthesis (Claisen Condensation)

Objective: Synthesis of 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione.

Troubleshooting Guide

Q: My yield for the 1,3-diketone is stuck below 40%, even though this works for standard Celecoxib. Why?

A: The ortho-methyl group on your acetophenone starting material creates steric clash with the approaching ethyl trifluoroacetate. Standard bases like Sodium Methoxide (NaOMe) often fail to drive this equilibrium to completion for hindered substrates.

Corrective Protocol: Switch to a kinetic enolate strategy using LiHMDS (Lithium bis(trimethylsilyl)amide).

- The Mechanism: LiHMDS is a non-nucleophilic, bulky strong base. It irreversibly deprotonates the acetophenone at low temperatures, preventing the retro-Claisen (decomposition) pathway that occurs with weaker alkoxide bases.

Optimized Protocol (Sterically Hindered Substrates):

Parameter	Standard Condition (Avoid)	Optimized Condition (Recommended)
Base	NaOMe or NaH (25°C)	LiHMDS (1.0 M in THF)
Temperature	Reflux (60-80°C)	-78°C to 0°C
Stoichiometry	1.1 eq Base	2.2 eq Base (Critical for dianion stabilization)
Quench	Aqueous HCl	Pour into ice-cold 10% HCl

Step-by-Step Workflow:

- Cool anhydrous THF to -78°C under Nitrogen/Argon.

- Add LiHMDS (2.2 equiv).
- Add 2'-methylacetophenone (1.0 equiv) dropwise over 30 mins. Stir for 1 hour to ensure complete enolate formation.
- Add ethyl trifluoroacetate (1.2 equiv) rapidly.
- Allow to warm to 0°C over 4 hours.
- Checkpoint: TLC should show disappearance of acetophenone. If SM remains, do not heat; the enolate has quenched. Check moisture content of THF.

Module 2: Pyrazole Cyclocondensation (The Critical Step)

Objective: Cyclization of the 1,3-diketone with 4-sulfonamidophenylhydrazine hydrochloride.

Troubleshooting Guide

Q: I am observing a 60:40 mixture of regioisomers (1,5-diaryl vs. 1,3-diaryl). How do I push the reaction toward the bioactive 1,5-diaryl isomer?

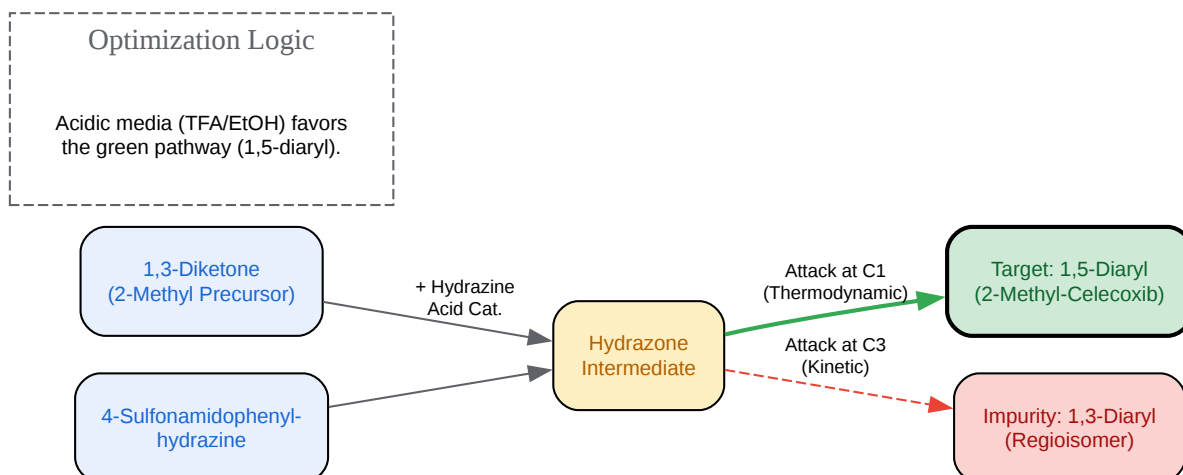
A: Regioselectivity in pyrazole synthesis is governed by the relative electrophilicity of the carbonyl carbons. The hydrazine nitrogen attacks the most electrophilic carbonyl first.

- The Problem: The CF₃ group makes the adjacent carbonyl highly electrophilic, but the ortho-methyl group shields the other carbonyl.
- The Solution: Use Trifluoroacetic Acid (TFA) or HCl in Ethanol. Acid catalysis promotes dehydration and favors the 1,5-diaryl product via thermodynamic control.

Q: My reaction turns black and forms tars. A: This indicates oxidative decomposition of the hydrazine. Ensure the reaction is degassed and run under inert atmosphere (N₂).

Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.



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Caption: Reaction pathway showing the bifurcation between the desired 1,5-diaryl product and the 1,3-diaryl impurity. Acidic conditions favor the thermodynamic 1,5-product.

Module 3: Purification & Validation

Objective: Isolation of >98% pure **2-Methyl-Celecoxib**.

Troubleshooting Guide

Q: The isomers co-elute on silica gel. How do I separate them without running a slow column?

A: Recrystallization is superior to chromatography for this separation due to the significant difference in crystal lattice packing caused by the ortho-methyl "kink."

Recrystallization Protocol:

- Dissolve the crude solid in minimal boiling Ethanol (95%).
- Add Water dropwise until persistent turbidity is observed (approx. 3:1 EtOH:Water ratio).
- Allow to cool slowly to room temperature, then to 4°C.

- Result: The 1,5-diaryl isomer (Target) typically crystallizes out, while the 1,3-isomer remains in the mother liquor.

Q: How do I confirm I have the correct isomer?

A: Use ¹⁹F NMR (Fluorine NMR).

- 1,5-Diaryl (Target): The CF₃ group is in a more crowded environment. Typically appears around -63.0 ppm.
- 1,3-Diaryl (Impurity): The CF₃ group is more exposed. Typically appears upfield, around -61.5 ppm.
- Note: Always compare against an internal standard (e.g., trifluorotoluene).

Summary of Optimized Conditions

Reaction Stage	Parameter	Optimized Value	Reason for Choice
Claisen	Solvent	THF (Anhydrous)	Solubilizes LiHMDS; prevents hydrolysis.
Claisen	Base	LiHMDS (2.2 eq)	Overcomes steric hindrance of 2-methyl group.
Cyclization	Solvent	Ethanol + 10% TFA	Acid catalysis favors 1,5-diaryl formation.
Cyclization	Temp	Reflux (78°C)	Ensures thermodynamic equilibrium.
Purification	Method	Cryst. (EtOH/H ₂ O)	Exploits solubility differences of regioisomers.

References

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